乙酸乙酯 2-(3,5-二甲基-1H-吡唑-4-基)乙酸酯

描述

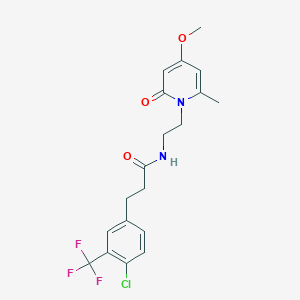

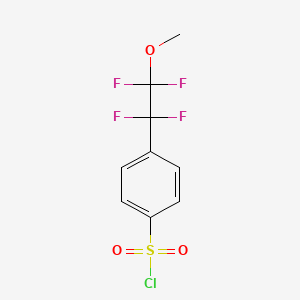

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C9H14N2O2 . It is derived from pyrazole, which is a five-membered heterocyclic moiety that contains two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate consists of a pyrazole ring with two methyl groups at the 3 and 5 positions, an ethyl acetate group at the 2 position . The molecular weight of this compound is 182.22 .科学研究应用

Antileishmanial Activity

Pyrazole-bearing compounds, including ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate, have shown potent antileishmanial activities . For instance, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate. The result revealed that these compounds displayed superior antipromastigote activity .

Antimalarial Activity

These compounds have also demonstrated significant antimalarial activities . In a study, the target compounds were evaluated against Plasmodium berghei infected mice. The compounds elicited better inhibition effects against Plasmodium berghei .

Synthesis of Pyrazole Derivatives

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate can be used in the synthesis of pyrazole derivatives . For example, it was used in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine .

Structural Studies

The compound can be used in structural studies. For instance, its structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .

Drug Design

Given their varied biological activities, pyrazole-bearing compounds are attracting much research attention in the field of drug design . They have shown antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Preparation of Pharmacophores

The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

属性

IUPAC Name |

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6(2)10-11-7(8)3/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIOGABHUHXMNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NN=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)

![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)

![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)

![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)

![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)